molecular formula C17H18ClNO B291023 N-(2-sec-butylphenyl)-3-chlorobenzamide

N-(2-sec-butylphenyl)-3-chlorobenzamide

Cat. No. B291023
M. Wt: 287.8 g/mol
InChI Key: JBNIFBFANHYSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-3-chlorobenzamide, also known as Bupirimate, is a chemical compound used in scientific research. It belongs to the class of N-phenylcarbamates and is commonly used as a fungicide in agriculture. Bupirimate has a unique chemical structure that makes it an effective tool for studying the biochemical and physiological effects of fungicides.

Mechanism of Action

N-(2-sec-butylphenyl)-3-chlorobenzamide works by inhibiting the activity of succinate dehydrogenase, an enzyme that is essential for the production of energy in fungi. By blocking this enzyme, N-(2-sec-butylphenyl)-3-chlorobenzamide disrupts the fungal metabolism, leading to the death of the fungus.
Biochemical and Physiological Effects
N-(2-sec-butylphenyl)-3-chlorobenzamide has been shown to have a range of biochemical and physiological effects on plants. It has been shown to affect the activity of enzymes involved in photosynthesis, respiration, and metabolism. N-(2-sec-butylphenyl)-3-chlorobenzamide has also been shown to alter the expression of genes related to stress response and defense mechanisms in plants.

Advantages and Limitations for Lab Experiments

N-(2-sec-butylphenyl)-3-chlorobenzamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of succinate dehydrogenase, making it an effective tool for studying the role of this enzyme in fungal metabolism. N-(2-sec-butylphenyl)-3-chlorobenzamide is also stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also limitations to the use of N-(2-sec-butylphenyl)-3-chlorobenzamide in scientific research. It is a potent inhibitor of succinate dehydrogenase, which means that it can be toxic to other organisms that rely on this enzyme. N-(2-sec-butylphenyl)-3-chlorobenzamide can also have off-target effects on other enzymes and metabolic pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-sec-butylphenyl)-3-chlorobenzamide. One area of interest is the development of new fungicides that are based on the chemical structure of N-(2-sec-butylphenyl)-3-chlorobenzamide. Another area of interest is the investigation of the impact of N-(2-sec-butylphenyl)-3-chlorobenzamide on non-target organisms, including beneficial fungi and bacteria. Finally, there is a need for further research on the environmental impact of N-(2-sec-butylphenyl)-3-chlorobenzamide, including its persistence in soil and its potential to leach into groundwater.

Synthesis Methods

N-(2-sec-butylphenyl)-3-chlorobenzamide can be synthesized through a multistep process starting from 3-chlorobenzoic acid and 2-sec-butylphenol. The synthesis involves several reactions, including esterification, amidation, and chlorination. The final product is a white crystalline powder that is highly pure and stable.

Scientific Research Applications

N-(2-sec-butylphenyl)-3-chlorobenzamide has been extensively used in scientific research as a tool for studying the mechanism of action of fungicides. It has been used to investigate the effects of fungicides on plant physiology, including the regulation of photosynthesis, respiration, and metabolism. N-(2-sec-butylphenyl)-3-chlorobenzamide has also been used to study the impact of fungicides on the environment, including soil ecology and the microbial community.

properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-3-chlorobenzamide

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)15-9-4-5-10-16(15)19-17(20)13-7-6-8-14(18)11-13/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

JBNIFBFANHYSEX-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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